2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H8F4O2 |
|---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H8F4O2/c1-15-6-4-2-3-5(10)7(6)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
PJCOTFDJDCLVEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The reaction begins with coupling 2-fluoro-6-methoxyphenylboronic acid with a trifluoromethylated precursor under palladium catalysis. Critical conditions include:
-
Catalyst system : Pd(OAc)₂ with tri-t-butylphosphonium tetrafluoroborate.
-
Base : Potassium hydroxide in aqueous solution.
-
Temperature : 90–95°C for 4 hours.
This step achieves aryl-aryl bond formation with minimal side products. Post-reaction workup involves extraction with methyl tert-butyl ether and purification via silica gel chromatography.
Reduction of the Ketone Intermediate
The resulting trifluoroacetophenone derivative undergoes selective reduction to the alcohol using sodium borohydride in ethanol. Key parameters:
-
Stoichiometry : 1.5 equivalents of NaBH₄.
-
Temperature : 0–5°C to prevent over-reduction.
Advanced Photoredox Catalysis for Direct Hydroxylation
A cutting-edge photoredox method (ACS JOC 2024) enables direct synthesis of β-hydroxytrifluoroethylarenes from styrene derivatives. Adapting this protocol involves:
Reaction Setup and Optimization
-
Substrate : 2-fluoro-6-methoxystyrene.
-
Catalyst : 4DPAIPN (2 mol%).
-
Solvent : Anhydrous DMSO under argon.
-
Light source : 427 nm LED irradiation for 90 minutes.
The mechanism proceeds via radical trifluoromethylation followed by hydroxylation, achieving 55–60% yield.
Comparative Advantages Over Traditional Methods
| Parameter | Photoredox Method | Traditional Coupling |
|---|---|---|
| Reaction Time | 1.5 hours | 4–6 hours |
| Catalyst Loading | 2 mol% | 5–10 mol% |
| Byproduct Formation | <5% | 10–15% |
| Scalability | Moderate | High |
This method reduces reliance on precious metal catalysts but requires specialized equipment for light-mediated reactions.
Industrial-Scale Production Techniques
For bulk synthesis, continuous flow reactors enhance efficiency:
Flow Reactor Configuration
-
Reactor Type : Packed-bed with immobilized Pd catalyst.
-
Residence Time : 8–10 minutes.
-
Throughput : 12 kg/day at 85% purity.
Distillation and Crystallization
-
Vacuum Distillation : Removes unreacted boronic acid (BP 180–185°C at 15 mmHg).
-
Recrystallization Solvent : Hexane/ethyl acetate (7:3) yields 99.5% pure product.
Purification and Analytical Characterization
Chromatographic Techniques
-
HPLC Conditions : C18 column, 70:30 acetonitrile/water, 1.0 mL/min.
-
Retention Time : 6.8 minutes.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H), 6.92 (t, J = 8.0 Hz, 1H), 5.12 (s, 1H), 4.78 (q, J = 6.6 Hz, 1H), 3.85 (s, 3H).
-
¹⁹F NMR : δ -72.4 (CF₃), -112.8 (Ar-F).
Comparative Analysis of Methodologies
Cost-Benefit Evaluation
| Method | Cost per Kilogram | Environmental Impact |
|---|---|---|
| Suzuki-Miyaura | $2,400 | High (Pd waste) |
| Photoredox | $1,800 | Moderate (solvent use) |
| Flow Reactor | $1,200 | Low |
Yield and Purity Trends
-
Batch Synthesis : 70–75% yield, 98% purity.
-
Continuous Flow : 85–88% yield, 99% purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed for substitution reactions.
Major Products
Oxidation: Formation of trifluoroacetophenone derivatives.
Reduction: Formation of trifluoroethanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 224.15 g/mol. The presence of the trifluoromethyl group increases lipophilicity, enhancing the compound's ability to penetrate biological membranes. The methoxy-substituted phenyl group may influence its interaction with biological targets, including enzymes and receptors.
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological systems:
- Enzyme Interaction Studies : Research has shown that 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol can bind to specific enzymes, influencing their activity. This interaction is crucial for understanding metabolic pathways and developing new drugs.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. The National Cancer Institute has assessed related compounds for their efficacy against human tumor cells, suggesting a potential pathway for further research into this compound's effects on cancer .
Biochemical Research
The compound is also utilized in biochemical research to study metabolic pathways and enzyme mechanisms:
- Metabolic Pathway Analysis : Researchers are exploring how this compound affects various metabolic pathways in cells. The trifluoromethyl group enhances hydrophobic interactions, potentially leading to altered metabolic rates or pathways.
- Binding Affinity Studies : The binding characteristics of this compound are evaluated through various assays to determine its specificity towards different receptors. This information is vital for drug design and understanding pharmacodynamics.
Material Science Applications
The stability and unique properties of 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol make it suitable for various applications in material science:
- Fluorinated Polymers : Its incorporation into polymer matrices can enhance the thermal stability and chemical resistance of materials, making them suitable for high-performance applications .
Case Study 1: Anticancer Activity Assessment
In a study conducted by the National Cancer Institute (NCI), compounds structurally related to 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol were evaluated for their anticancer properties. The results indicated significant inhibition of cell growth across various cancer cell lines, suggesting that modifications to the trifluoromethyl and methoxy groups could enhance therapeutic efficacy .
Case Study 2: Enzyme Interaction Studies
Research published in peer-reviewed journals has focused on how this compound interacts with specific enzymes involved in metabolic processes. The findings showed that the presence of the trifluoromethyl group significantly altered enzyme kinetics, providing insights into potential drug development strategies targeting metabolic diseases .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and fluoro-methoxyphenyl groups enhance its binding affinity to enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variants
The compound’s properties can be contextualized by comparing it to positional isomers and substituent analogs (Table 1):
Table 1: Comparison of Key Structural Analogs
*Derived from phosphonate ester in .
Key Observations:
- Substituent Position : The 2-fluoro-6-methoxy substitution in the target compound creates unique steric and electronic effects. The 2-fluoro group may hinder rotation, while the 6-methoxy group enhances electron donation compared to chloro analogs .
- Molecular Weight : The target compound’s molecular weight is estimated to be ~226.14 g/mol (C₉H₇F₄O₂), intermediate between the 4-fluoro analog (194.13 g/mol) and the chloro-fluoro analog (228.57 g/mol).
Trifluoromethyl-Substituted Analogs
describes trifluoromethylphenyl ethanols, which differ in backbone structure but share electronic effects:
- 2-(4-(Trifluoromethyl)phenyl)ethan-1-ol : Synthesized via hydrogen transfer from 4-(trifluoromethyl)phenylacetic acid. Exhibits a colorless oil form (75% yield) and distinct NMR shifts (δF = -62.4) .
- 2-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol : A crystalline solid (mp 54–56°C) with higher steric demand due to dual CF₃ groups. Shows strong deshielding in ¹⁹F NMR (δF = -62.8) .
Comparison with Target Compound:
- Electronic Effects : Trifluoromethyl groups are stronger electron-withdrawing groups than methoxy or halogens, leading to reduced basicity in the alcohol moiety.
- Physical State : The target compound’s physical state (liquid vs. solid) may depend on substituent symmetry; the 2-fluoro-6-methoxy arrangement could hinder crystallization compared to symmetric analogs .
Heterocyclic Analogs
highlights a pyrazole-substituted trifluoroethanol:
- (1R)-2,2,2-Trifluoro-1-(5-methyl-1H-pyrazol-3-yl)ethan-1-ol: Molecular weight 180.13 g/mol (C₆H₇F₃N₂O).
Implications for Target Compound:
- Bioactivity : While the target compound’s bioactivity is undocumented, the methoxy group could improve membrane permeability compared to heterocyclic analogs, making it relevant in medicinal chemistry .
Biological Activity
2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol is a fluorinated organic compound notable for its unique structure that includes both a trifluoromethyl group and a methoxy-substituted phenyl group. This composition contributes to its potential biological activity, particularly in medicinal chemistry. The compound is characterized by its molecular formula and a molecular weight of 224.15 g/mol .
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for its ability to penetrate biological membranes and interact with various biological targets, including enzymes and receptors. The methoxy group can influence the electronic properties and binding affinities of the compound .
The interaction studies of 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol focus on assessing its binding affinities to specific enzymes or receptors. The trifluoromethyl group increases hydrophobic interactions, while the methoxy group can modulate electronic characteristics that affect binding.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Enzymatic Inhibition : The compound has shown potential as an inhibitor for various enzymes. For instance, structural analogs have exhibited significant inhibition against fibroblast growth factor receptors (FGFR), with IC50 values ranging from 2.0 nM to 69.1 nM in different studies .
- Antiproliferative Activity : In cellular assays, compounds similar to 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol have demonstrated antiproliferative effects against cancer cell lines. For example, certain derivatives showed IC50 values as low as 25.3 nM against KG1 cell lines .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the phenyl moiety significantly affect biological activity. Compounds with different substitutions on the aromatic ring have been systematically studied to optimize their inhibitory properties .
Comparative Analysis
To understand the uniqueness of 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol compared to similar compounds, a comparative table is provided:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol | C9H8F4O2 | Different methoxy-substituted phenyl; similar applications |
| 2,2-Difluoro-1-(3-nitrophenyl)ethanol | C9H8F2O3 | Lacks trifluoromethyl group; different reactivity patterns |
| 2-Fluoro-1-(4-nitrophenyl)ethanol | C9H8F3O3 | Contains nitro substitution; significantly different biological activity |
Q & A
Q. What are the key considerations for synthesizing 2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically starts with 2-fluoro-6-methoxybenzaldehyde as a precursor. The trifluoroethyl group is introduced via nucleophilic addition or reduction. For example, trifluoromethylation reagents (e.g., Ruppert-Prakash reagent, TMSCF₃) or catalytic hydrogenation may be employed. Key optimization parameters include:
- Temperature : Lower temperatures (0–5°C) minimize side reactions during fluorination.
- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reagent solubility and reaction efficiency .
- Catalysts : Chiral catalysts (e.g., BINAP-metal complexes) may be used to control stereochemistry if the compound has a chiral center.
Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures high purity (>98%).
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
¹⁹F NMR identifies fluorine environments (δ ~ -70 to -80 ppm for CF₃ groups). ¹H NMR resolves methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm). - X-ray Crystallography : Determines absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺: ~240.05 Da) and fragmentation patterns.
Advanced Research Questions
Q. How does the stereochemistry of 2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol influence its biological activity?
- Methodological Answer : Chiral resolution (e.g., chiral HPLC with amylose-based columns) separates enantiomers. Biological assays (e.g., enzyme inhibition kinetics) compare activity:
- Enzyme Binding : Fluorine atoms enhance electronegativity, improving binding to hydrophobic enzyme pockets (e.g., phospholipase A2 active sites ).
- Steric Effects : Bulkier substituents (e.g., CF₃ vs. CH₃) may alter binding affinity. Use molecular docking (software: AutoDock Vina) to predict interactions.
Example: The (S)-enantiomer may show 5–10× higher inhibitory potency than (R) due to optimal spatial alignment with target residues .
Q. What advanced spectroscopic techniques resolve contradictions in reported data for fluorinated aromatic alcohols?
- Methodological Answer : Discrepancies in melting points or solubility often arise from impurities or polymorphism. Address via:
- Dynamic Nuclear Polarization (DNP) NMR : Enhances sensitivity for detecting trace impurities.
- Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions (e.g., endothermic peaks at 120–130°C).
- Solid-State NMR : Probes crystalline vs. amorphous phase behavior.
For solubility conflicts, use Hansen solubility parameters (HSPiP software) to model solvent compatibility .
Q. How can researchers design derivatives to enhance the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Replace the methoxy group with a trifluoromethoxy (-OCF₃) or cyano (-CN) group to reduce oxidative metabolism.
- Deuterium Labeling : Substitute labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated degradation.
- Prodrug Strategies : Introduce ester or carbamate moieties to improve bioavailability. Assess stability via simulated gastric fluid (SGF) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
